An In-depth Technical Guide to the Chemical Properties of 3-Ethylcyclopentane-1-thiol
An In-depth Technical Guide to the Chemical Properties of 3-Ethylcyclopentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylcyclopentane-1-thiol is a sulfur-containing organic compound with potential applications in various fields of chemical research and development. Its structure, featuring a cyclopentane ring with an ethyl group and a thiol functional group, imparts specific chemical characteristics that are of interest to synthetic chemists and drug designers. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-Ethylcyclopentane-1-thiol, detailed experimental protocols for its synthesis, and an exploration of its general reactivity.
Chemical and Physical Properties
While specific experimental data for 3-Ethylcyclopentane-1-thiol is limited in publicly available literature, its properties can be reliably predicted based on established chemical principles and data from analogous compounds. The following tables summarize the computed and estimated physicochemical properties of 3-Ethylcyclopentane-1-thiol.
Table 1: General and Computed Properties of 3-Ethylcyclopentane-1-thiol [1]
| Property | Value |
| Molecular Formula | C7H14S |
| IUPAC Name | 3-ethylcyclopentane-1-thiol |
| CAS Number | 1341641-06-2[1] |
| Molecular Weight | 130.25 g/mol [1] |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 1 Ų |
Table 2: Estimated Physical Properties of 3-Ethylcyclopentane-1-thiol
| Property | Estimated Value | Basis for Estimation |
| Boiling Point | 160-170 °C | Based on the boiling point of cyclopentanethiol (~130 °C) and the addition of an ethyl group. |
| Melting Point | < -20 °C | Thiols of similar molecular weight are typically liquids at room temperature. |
| Density | ~0.9 g/mL | Based on the density of cyclopentanethiol and other alkylthiols. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | General solubility characteristics of thiols with a significant hydrocarbon component. |
Experimental Protocols
Step 1: Reduction of 3-Ethylcyclopentan-1-one to 3-Ethylcyclopentan-1-ol
The ketone is reduced to the corresponding secondary alcohol using a standard reducing agent like sodium borohydride.
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Materials: 3-Ethylcyclopentan-1-one, Methanol, Sodium borohydride (NaBH4), Dichloromethane (CH2Cl2), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO3), Anhydrous magnesium sulfate (MgSO4).
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Procedure:
-
Dissolve 3-ethylcyclopentan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethylcyclopentan-1-ol.
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Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure 3-ethylcyclopentan-1-ol.[2]
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Step 2: Conversion of 3-Ethylcyclopentan-1-ol to 3-Ethylcyclopentane-1-thiol
The alcohol can be converted to the thiol via a two-step procedure involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiolating agent like thiourea.[3]
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Materials: 3-Ethylcyclopentan-1-ol, Pyridine, p-Toluenesulfonyl chloride (TsCl), Dichloromethane (CH2Cl2), Thiourea, Ethanol, Sodium hydroxide (NaOH), 1 M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).
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Stir the reaction mixture at 0 °C for 4-6 hours.
-
Wash the reaction mixture with cold 1 M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude tosylate. The tosylate is often used in the next step without further purification.
-
Dissolve the crude tosylate in ethanol.
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Add thiourea (1.5 eq) and reflux the mixture for 3 hours.
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Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.
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Reflux the mixture for an additional 2 hours.
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Cool the reaction to room temperature and acidify with 1 M HCl.
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Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude thiol by distillation or column chromatography to yield 3-ethylcyclopentane-1-thiol.
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Alternatively, Lawesson's reagent provides a direct, albeit sometimes lower-yielding, conversion of alcohols to thiols.[4][5][6]
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Materials: 3-Ethylcyclopentan-1-ol, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], Toluene.
-
Procedure:
-
In a round-bottom flask, dissolve 3-ethylcyclopentan-1-ol (1.0 eq) in dry toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-ethylcyclopentane-1-thiol.
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Spectroscopic Data (Predicted)
While experimental spectra for 3-Ethylcyclopentane-1-thiol are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for 3-Ethylcyclopentane-1-thiol
| Spectroscopy | Predicted Features |
| ¹H NMR | - -SH proton: A broad singlet or triplet around δ 1.0-2.0 ppm. The coupling may not always be resolved. - -CH-SH proton: A multiplet around δ 3.0-3.5 ppm. - Cyclopentane ring protons: A complex series of multiplets between δ 1.2-2.2 ppm. - Ethyl group protons: A triplet for the -CH3 group around δ 0.8-1.0 ppm and a quartet for the -CH2- group around δ 1.3-1.6 ppm. |
| ¹³C NMR | - C-SH carbon: A signal in the range of δ 25-45 ppm. - Cyclopentane ring carbons: Signals in the range of δ 20-50 ppm. - Ethyl group carbons: A signal for the -CH3 carbon around δ 10-15 ppm and a signal for the -CH2- carbon around δ 20-30 ppm. |
| IR Spectroscopy | - S-H stretch: A weak but sharp absorption band around 2550 cm⁻¹. - C-H stretch (sp³): Strong absorption bands just below 3000 cm⁻¹. - C-H bend: Absorptions in the 1470-1370 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 130. - Fragmentation: Loss of the SH radical (M-33), loss of the ethyl group (M-29), and fragmentation of the cyclopentane ring. |
Reactivity
The chemical reactivity of 3-Ethylcyclopentane-1-thiol is primarily dictated by the thiol (-SH) functional group.
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Acidity: Thiols are generally more acidic than their corresponding alcohols.[7] The thiol proton of 3-Ethylcyclopentane-1-thiol can be deprotonated by a moderately strong base (e.g., sodium hydroxide, sodium alkoxides) to form the corresponding thiolate anion. This thiolate is a potent nucleophile.
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Nucleophilicity: The thiolate anion is an excellent nucleophile and will readily participate in SN2 reactions with alkyl halides to form thioethers (sulfides).[7]
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Oxidation: Thiols can be oxidized under various conditions. Mild oxidizing agents, such as iodine (I2) or air in the presence of a catalyst, will lead to the formation of the corresponding disulfide (3,3'-diethyl-1,1'-dithiodicyclopentane). Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can oxidize the thiol to a sulfonic acid.
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Reaction with Aldehydes and Ketones: In the presence of an acid catalyst, thiols react with aldehydes and ketones to form thioacetals and thioketals, respectively. These are often used as protecting groups in organic synthesis.
Visualizations
Caption: Proposed synthetic pathway to 3-Ethylcyclopentane-1-thiol.
Caption: General reactivity of 3-Ethylcyclopentane-1-thiol.
Conclusion
3-Ethylcyclopentane-1-thiol is a molecule with a range of potential chemical transformations centered around its thiol functionality. While detailed experimental data is scarce, its properties and reactivity can be confidently predicted. The synthetic protocols outlined in this guide provide a practical basis for its preparation in a laboratory setting. This information serves as a valuable resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors and for professionals in drug development exploring novel molecular scaffolds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
- 1. 3-Ethylcyclopentane-1-thiol | C7H14S | CID 64516476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethylcyclopentanol | C7H14O | CID 15439178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Direct conversion of alcohols into thiols | Semantic Scholar [semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
